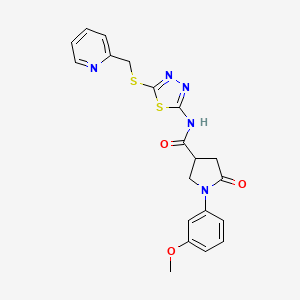

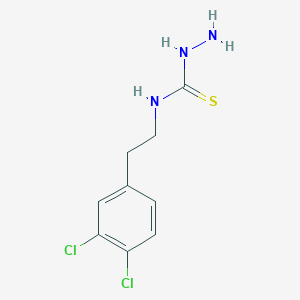

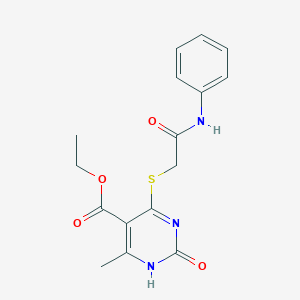

1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies :Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives would depend on the functional groups present in the molecule. The pyrrolidine ring can undergo various reactions depending on the conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be influenced by the functional groups attached to the pyrrolidine ring .科学的研究の応用

Modulation of MALT-1

This compound is capable of modulating MALT-1 proteolytic and/or autoproteolytic activity . MALT-1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein-1) plays a crucial role in influencing immune responses . The proteolytic and/or autoproteolytic activity of MALT-1 may be inhibited by this compound .

Medicinal Applications

The compound has potential uses as a medicament in diseases or disorders where MALT-1 modulation may be beneficial . This includes conditions influenced by the modulation of MALT-1 .

NF-kB Signalling Pathway

MALT-1, which this compound can modulate, is a key mediator of the NFκB signalling pathway . Therefore, this compound could potentially be used in research or treatment of diseases related to this pathway .

Immune Response Regulation

Given the role of MALT-1 in immune responses, this compound could potentially be used in regulating immune responses, particularly in conditions where modulation of these responses could be beneficial .

Inhibition of Negative Regulators of NFκB Signalling

MALT-1 protease, which this compound can inhibit, cleaves and thereby deactivates negative regulators of NFκB signalling, such as RelB, A20 or CYLD . Therefore, this compound could potentially be used in research or treatment of diseases related to these negative regulators .

Increase Stability of mRNAs in Activated T-cells

MALT-1 protease cleaves the endoribonucleases Regnase-1 and Roquin, and increases the stability of mRNAs in activated T-cells . Therefore, this compound could potentially be used in research or treatment of diseases related to these processes .

作用機序

将来の方向性

The pyrrolidine scaffold is a versatile structure in drug discovery, and there is ongoing research into new compounds with this core structure . The future directions in this field could involve the synthesis of new pyrrolidine derivatives with different functional groups, aiming to discover compounds with improved biological activity and selectivity .

特性

IUPAC Name |

1-(3-methoxyphenyl)-5-oxo-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O3S2/c1-28-16-7-4-6-15(10-16)25-11-13(9-17(25)26)18(27)22-19-23-24-20(30-19)29-12-14-5-2-3-8-21-14/h2-8,10,13H,9,11-12H2,1H3,(H,22,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEWKGMMKQSHNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC4=CC=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxyphenyl)-5-oxo-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Hydroxy-7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2370320.png)

![Methyl 3-amino-5,6-dimethoxybenzo[b]thiophene-2-carboxylate](/img/structure/B2370325.png)

![N-(3-(methylthio)phenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2370328.png)

![N-(3,5-dimethylphenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2370333.png)

![7,7-Dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-one](/img/structure/B2370340.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2370343.png)